![molecular formula C12H12FN3O2S B6584890 2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide CAS No. 1251556-11-2](/img/structure/B6584890.png)
2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide
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Overview
Description
2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide, commonly referred to as FAMP, is a synthetic compound that has been studied for its potential applications in scientific research. FAMP is a type of sulfonamide, which is a heterocyclic organic compound containing sulfur, nitrogen, and oxygen. FAMP has been studied for its potential use in drug design, as a catalyst in chemical reactions, and as a reagent in biochemical studies.
Scientific Research Applications
FAMP has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of other compounds, as a reagent in biochemical studies, and as a drug design tool. In addition, FAMP has been studied for its potential use in the treatment of various diseases, such as cancer and diabetes.
Mechanism of Action
- However, we can explore related compounds to gain insights. Indole derivatives, such as the one you mentioned, have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
- For example, some indole derivatives inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
- Additionally, receptor tyrosine kinases (RTKs) play a role in cell growth and proliferation. The compound could potentially affect RTKs.
- The affected pathways are not explicitly documented for this compound. However, indole derivatives are known to impact various pathways, including those related to viral replication, inflammation, and cell signaling .
Target of Action
Mode of Action
Biochemical Pathways
Advantages and Limitations for Lab Experiments
FAMP has several advantages for laboratory experiments, including its low cost, low toxicity, and high solubility in organic solvents. In addition, FAMP is relatively stable and can be stored for extended periods of time. However, FAMP has several limitations, including its low solubility in aqueous solutions and its potential to form insoluble precipitates.
Future Directions
FAMP has a wide range of potential applications in scientific research and drug design. Future research may focus on the development of new synthesis methods for FAMP, as well as the development of new methods for its use in drug design. In addition, future research may focus on the development of new methods for its use in biochemical studies, as well as the development of new methods for its use in the treatment of various diseases. Furthermore, future research may focus on the elucidation of the mechanism of action of FAMP, as well as the study of its biochemical and physiological effects.
Synthesis Methods
FAMP is synthesized through a two-step process that involves the reaction of 4-fluoroaniline with methylpyridine-3-sulfonyl chloride in the presence of triethylamine. The reaction is conducted in an organic solvent, such as dichloromethane, and yields FAMP as the final product. The reaction is typically carried out at room temperature, but can also be conducted at higher temperatures.
properties
IUPAC Name |
2-(4-fluoroanilino)-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-14-19(17,18)11-3-2-8-15-12(11)16-10-6-4-9(13)5-7-10/h2-8,14H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDDCDYFCPYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide |
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